BTK Biochemical Potency: Direct Comparison with Co-Patent Examples
In a head-to-head comparison of BTK inhibitory potency measured under identical assay conditions, the target compound (US20240083900, Example 99) demonstrated an IC50 value of 1 nM. This potency is equivalent to Example 79 (IC50: 1 nM) and approximately 2-fold more potent than Example 236 (IC50: 5.5 nM), while Example 66 achieved sub-nanomolar potency (IC50: <1 nM) [1]. These data establish the compound's position within the potency distribution of the patent series, enabling informed selection based on the specific potency threshold required for a given experimental system.
| Evidence Dimension | BTK enzymatic inhibition potency |
|---|---|
| Target Compound Data | IC50: 1 nM (Example 99) |
| Comparator Or Baseline | Example 236: IC50 5.5 nM; Example 79: IC50 1 nM; Example 66: IC50 <1 nM |
| Quantified Difference | 5.5-fold more potent than Example 236; equipotent to Example 79; 1–2 fold less potent than Example 66 |
| Conditions | In vitro BTK enzymatic activity assay measuring inhibition of recombinant human BTK |
Why This Matters
Potency alone does not determine procurement value—positioning within the patent series potency range allows users to balance potency with other properties (selectivity, PK, synthetic accessibility) when selecting among structurally related BTK inhibitors for lead optimization or tool compound studies.
- [1] BindingDB. BDBM658441 (Example 99, IC50: 1 nM); BDBM658410 (Example 236, IC50: 5.5 nM); BDBM658433 (Example 79, IC50: 1 nM); BDBM658428 (Example 66, IC50: <1 nM). All data from US20240083900, measured under the same BTK in vitro assay protocol. View Source
